molecular formula C8H7BrN2 B1376051 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 1379344-79-2

7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine

Cat. No. B1376051
CAS RN: 1379344-79-2
M. Wt: 211.06 g/mol
InChI Key: HWUQPXKDAGKTPE-UHFFFAOYSA-N
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Description

7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine (7-BMP) is an organic compound with a pyrrolopyridine ring system, which is a heterocyclic aromatic compound. 7-BMP has been studied extensively in the past few decades due to its potential applications in the fields of chemistry, biology, and medicine. It is a versatile compound, with a wide range of applications in the laboratory and in industrial processes.

Scientific Research Applications

Cancer Therapy: FGFR Inhibitors

7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is essential in various types of tumors. Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer. Compounds derived from this molecule have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .

Breast Cancer Treatment

Specifically, in breast cancer research, these derivatives have been shown to significantly inhibit the migration and invasion of 4T1 breast cancer cells. This suggests potential applications in developing treatments that prevent cancer metastasis .

Lead Compound Optimization

Due to its low molecular weight and potent activity, 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine serves as an appealing lead compound for further optimization in drug development. Its properties facilitate the creation of more effective therapeutic agents with potentially fewer side effects .

Diabetes Management

Compounds containing the 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine structure have been studied for their efficacy in reducing blood glucose levels. This could lead to applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Lung Cancer Treatment

In lung cancer research, certain compounds with the 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine moiety have exhibited significant proliferation inhibition in A549 lung cancer cells. This indicates a strong potential for these compounds to be developed into effective lung cancer treatments .

Synthetic Methodology Development

The synthesis of 7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine derivatives involves complex chemical processes. Advancements in the synthetic methods can lead to more efficient production of these compounds, which is crucial for their application in medicinal chemistry and drug discovery .

properties

IUPAC Name

7-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-4-11-8(9)7-6(5)2-3-10-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUQPXKDAGKTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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